molecular formula C15H15BrO B1405561 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene CAS No. 1427460-98-7

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene

Cat. No.: B1405561
CAS No.: 1427460-98-7
M. Wt: 291.18 g/mol
InChI Key: UXCHJAOWBKCGSK-UHFFFAOYSA-N
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Description

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C15H15BrO It is a brominated derivative of phenoxybenzene, characterized by the presence of a bromomethyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene typically involves the bromination of 1-[2-(methyl)phenoxy]-3,5-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxybenzene derivatives.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Methyl-substituted phenoxybenzene.

Scientific Research Applications

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.

    Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the phenoxy ring can participate in various aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Chloromethyl)phenoxy]-3,5-dimethylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-[2-(Methyl)phenoxy]-3,5-dimethylbenzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    1-[2-(Iodomethyl)phenoxy]-3,5-dimethylbenzene: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.

Uniqueness

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability

Properties

IUPAC Name

1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCHJAOWBKCGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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